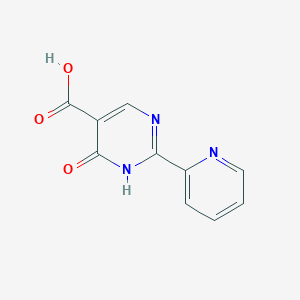

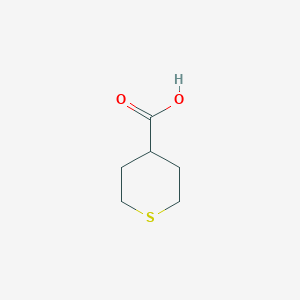

![molecular formula C14H11N3O4 B1321685 [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid CAS No. 919016-18-5](/img/structure/B1321685.png)

[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

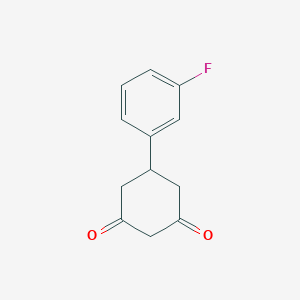

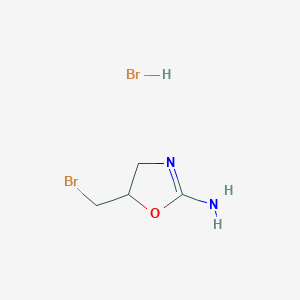

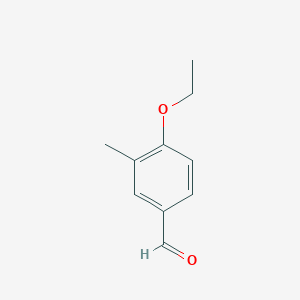

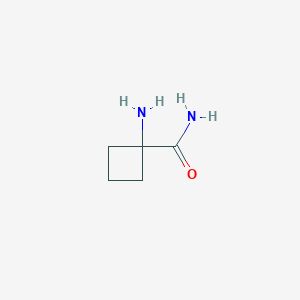

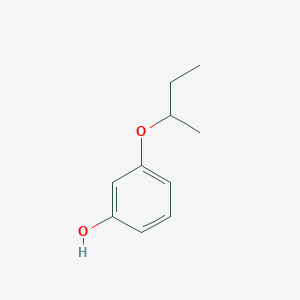

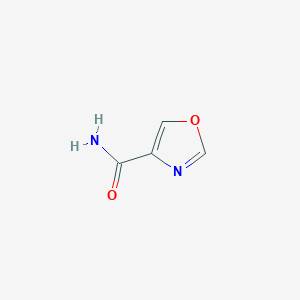

The compound of interest, 2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility and has been incorporated into various compounds with potential biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been explored in several studies. For instance, the synthesis of novel derivatives of 1,2,4-triazole was achieved by condensation reactions involving substituted 1,2,4-triazole and intermediates derived from salicylaldehyde or p-hydroxybenzaldehyde with 1,2-dibromoethane . Additionally, the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives was reported, which involved the reaction of thiocarbohydrazide with substituted phenoxy acetic acid to obtain substituted 1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. In the synthesis of novel 1,2,4-triazole derivatives, the structures were confirmed by IR, 1H NMR, ESI/MS, and 13C NMR . For the nitrosation reaction products of alkyl esters of 1,2-benzisoxazole-3-acetic acid, X-ray crystal structure analyses were employed .

Chemical Reactions Analysis

The chemical reactivity of the triazole ring can be influenced by substituents on the ring. In one study, 1,2,3-triazole was used as a stabilizing factor for a catalyst in the Hashmi phenol synthesis, which resulted in excellent yields and chemoselectivity of the desired phenol products . This indicates that triazole derivatives can play a significant role in facilitating chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been studied to understand their potential biological activity and pharmaceutical applications. The acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids were investigated, and the ionization constants (pKa) were determined by potentiometric titration. The study found correlations between the acidity of the compounds and the characteristics of their structure .

Relevant Case Studies

The anti-inflammatory and analgesic activities of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives were evaluated in vivo. Among the series, specific derivatives showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds .

Applications De Recherche Scientifique

Synthesis and Analgesic Activity

The compound [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has been synthesized and investigated for its anti-inflammatory and analgesic activities. Some derivatives of this compound showed significant anti-inflammatory and analgesic activities, highlighting its potential in medicinal chemistry (Hunashal et al., 2014).

Structural and Spectroscopic Analysis

The synthesis and structural study of derivatives of [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid have been conducted. The thiol-thione tautomeric forms of these compounds were recognized based on spectroscopic data and theoretical calculations, providing insights into their chemical properties (Siwek et al., 2008).

Biochemical Parameter Analysis

Antimicrobial Activity

Some derivatives of [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid exhibited antimicrobial activity, particularly against certain fungi, showcasing the compound's potential in developing antimicrobial agents (Hunashal et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-[3-(furan-2-yl)-1,2,4-triazol-4-yl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(19)8-21-11-5-2-1-4-10(11)17-9-15-16-14(17)12-6-3-7-20-12/h1-7,9H,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBRSMRQMVDHAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=C2C3=CC=CO3)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.